

K201 Compound: A Deep Dive into its Modulation of Sarcoplasmic Reticulum Ca²⁺ Leak

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Compound of Interest

Compound Name: **Jtv-519**

Cat. No.: **B1673209**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The K201 compound, also known as **JTV-519**, has emerged as a significant therapeutic candidate for cardiac conditions characterized by aberrant sarcoplasmic reticulum (SR) Ca²⁺ handling, such as heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT).^[1] This 1,4-benzothiazepine derivative primarily exerts its effects by stabilizing the closed state of the cardiac ryanodine receptor (RyR2), thereby mitigating diastolic Ca²⁺ leak from the SR.^{[1][2]} This guide provides a comprehensive technical overview of the core mechanisms of K201, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

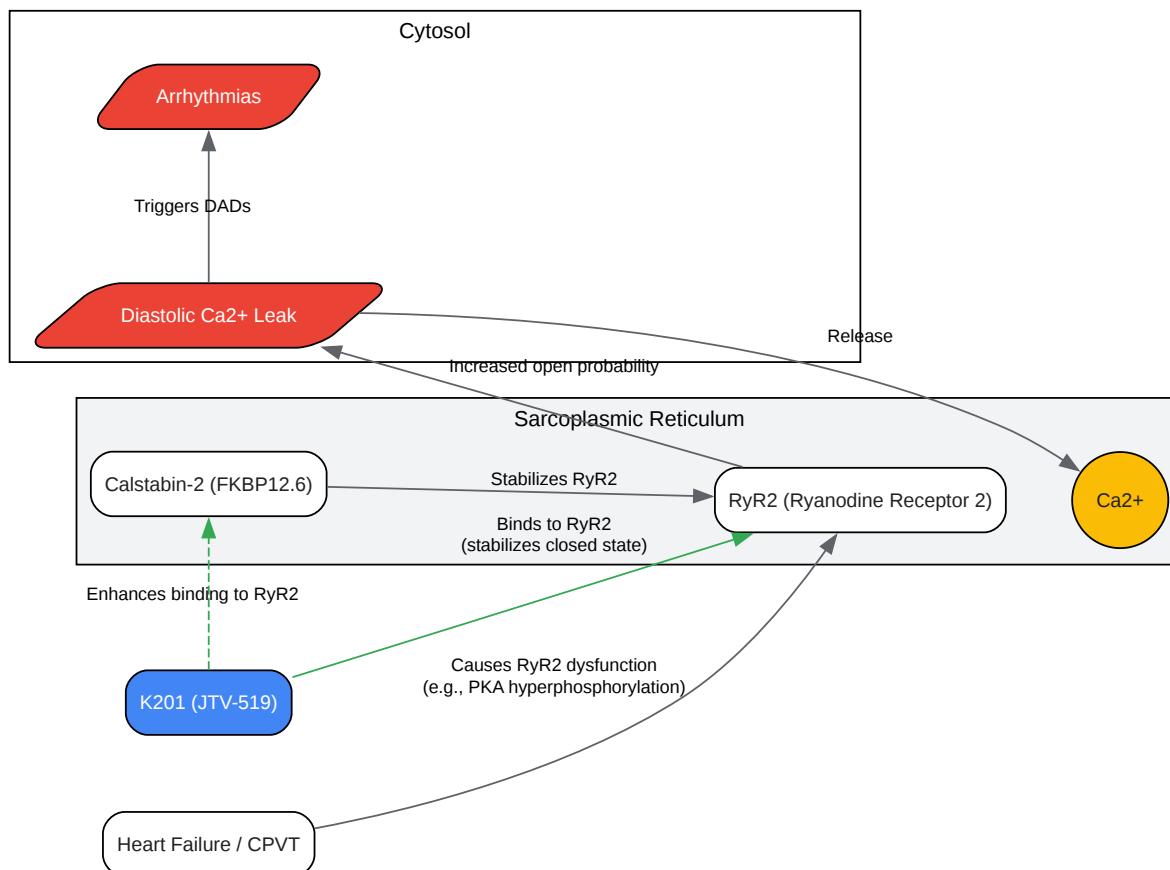
Mechanism of Action: Stabilizing the Ryanodine Receptor

The primary molecular target of K201 is the RyR2 channel, a critical component of the excitation-contraction coupling machinery in cardiomyocytes. In pathological states like heart failure, RyR2 channels can become "leaky," leading to a spontaneous diastolic release of Ca²⁺ from the SR. This Ca²⁺ leak can trigger delayed afterdepolarizations and arrhythmias.^[3]

K201 stabilizes the closed conformation of the RyR2 channel, reducing its open probability during diastole.^[1] One proposed mechanism for this stabilization is the enhancement of the binding affinity of calstabin-2 (FKBP12.6) to RyR2.^{[3][4]} Calstabin-2 is a regulatory protein that is known to stabilize the RyR2 channel, and its depletion from the RyR2 complex is associated with increased Ca²⁺ leak in heart failure.^[4] However, some studies suggest that K201 can suppress SR Ca²⁺ leak and RyR2 activity independently of its effect on FKBP12.6 binding.^[2]
^[5]

The binding site for K201 on RyR2 has been identified within the domain spanning amino acids 2114–2149.^[6] The binding of K201 to this site is thought to correct defective inter-domain interactions within the RyR2 protein, specifically between the N-terminal and central regions, which become "unzipped" in failing hearts, leading to a leaky channel.^[6]

Signaling Pathway of K201 Action



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K201 mechanism of action on the RyR2 channel.

Quantitative Data on K201 Efficacy

The following tables summarize the quantitative effects of K201 on various parameters related to SR Ca²⁺ leak, as reported in the scientific literature.

Table 1: Effect of K201 on Ca2+ Transients and SR Ca2+ Content

Parameter	Species/Model	K201 Concentration	Effect	Reference
Ca2+ Transient Amplitude	Normal Rabbit Ventricular Cardiomyocytes	1 μ mol/L	Decrease to 83 \pm 7% of control	[7]
Ca2+ Transient Amplitude	Normal Rabbit Ventricular Cardiomyocytes	3 μ mol/L	Decrease to 60 \pm 7% of control	[7]
SR Ca2+ Content	Normal Rabbit Ventricular Cardiomyocytes	1 μ mol/L	No significant effect	[7]
SR Ca2+ Content	Normal Rabbit Ventricular Cardiomyocytes	3 μ mol/L	Decrease to 74 \pm 9% of control	[7]
Post-Rest Potentiation (PRP)	Human Failing Myocardium	0.3 μ M	Increased after 120s rest, indicating increased SR Ca2+ load	[8][9]
Developed Tension	Human Failing Myocardium (High [Ca2+]e)	0.3 μ M	+27 \pm 8% vs. control	[8][9]
Developed Tension	Human Failing Myocardium	1 μ M	-9.8 \pm 2.5% vs. control	[8][9]

Table 2: Effect of K201 on Spontaneous Ca2+ Release Events

Parameter	Species/Model	K201 Concentration	Effect	Reference
Spontaneous Ca ²⁺ Release Frequency	Normal Rabbit Ventricular Cardiomyocytes	1 μmol/L	Reduced frequency	[7][10]
Ca ²⁺ Spark Frequency (SparkF)	Murine Cardiomyocytes (Ouabain- induced leak)	1 μmol·L ⁻¹	Decreased SparkF	[11][12]
Ca ²⁺ Spark Frequency	Normal Rabbit Ventricular Cardiomyocytes	1 μmol/L	Reduced frequency	[7][10]
Ca ²⁺ Spark Amplitude	Normal Rabbit Ventricular Cardiomyocytes	1 μmol/L	Reduced amplitude	[7][10]
Ca ²⁺ Wave Frequency	Permeabilised Rabbit Ventricular Cardiomyocytes	1 μmol/L	Decreased to 77 ± 3.9% of control	[10]
Ca ²⁺ Wave Frequency	Permeabilised Rabbit Ventricular Cardiomyocytes	3 μmol/L	Completely abolished	[7][10]
Ca ²⁺ Wave Velocity	Permeabilised Rabbit Ventricular Cardiomyocytes	1 μmol/L	Reduced velocity	[10]

Table 3: Effect of K201 on SERCA and RyR Activity

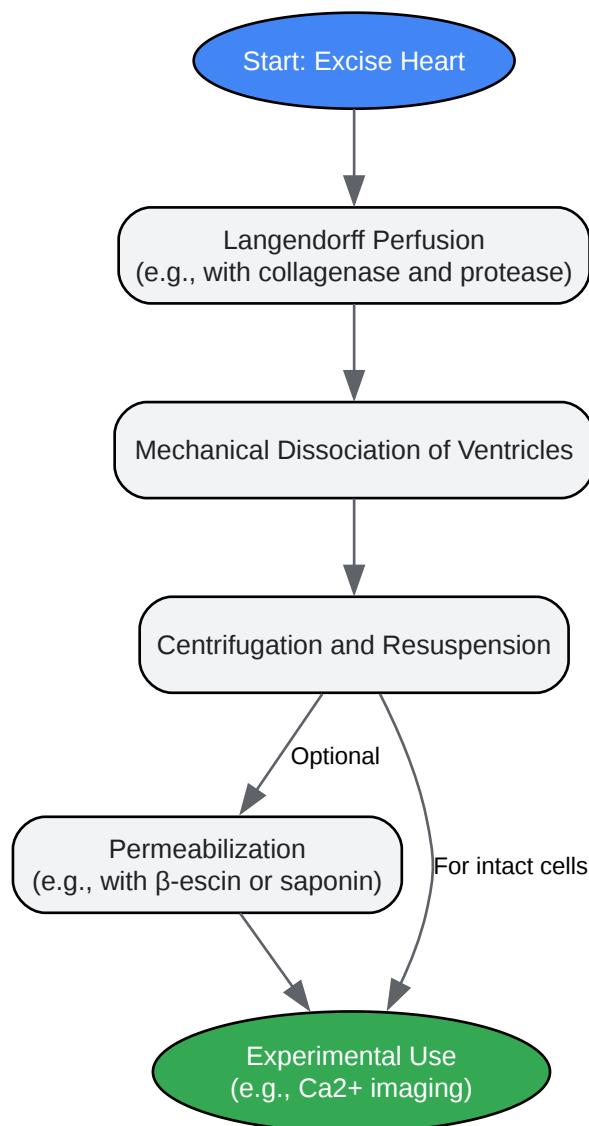
Parameter	Preparation	K201 Concentration	Effect	Reference
SERCA ATPase Activity (IC50)	Cardiac Muscle Microsomes (0.25 μM Ca ²⁺)	9 μM	Inhibition	[13]
SERCA ATPase Activity (IC50)	Cardiac Muscle Microsomes (2 μM Ca ²⁺)	19 μM	Inhibition	[13]
SERCA ATPase Activity (IC50)	Cardiac Muscle Microsomes (200 μM Ca ²⁺)	130 μM	Inhibition	[13]
RyR2 Open Probability (Po)	Cardiac RyR2 (Diastolic Ca ²⁺)	Not specified	No effect	[13]
RyR2 Open Probability (Po)	Cardiac RyR2 (Systolic Ca ²⁺)	≥ 5 μM	Activated	[13]
[³ H]ryanodine binding	RyR2-wt (without FKBP12.6)	Not specified	Inhibited	[2] [5]

Detailed Experimental Protocols

Isolation and Permeabilization of Ventricular Myocytes

A common method for studying the direct effects of compounds on intracellular Ca²⁺ handling is the use of isolated and often permeabilized cardiomyocytes.

Workflow for Cardiomyocyte Isolation and Permeabilization:



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